4-{[(3-Fluorophenyl)amino]methyl}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-fluoroanilino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-2-1-3-13(8-12)17-9-10-4-6-11(7-5-10)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRHGHIKQLKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 Fluorophenyl Amino Methyl Benzamide and Analogues
Strategies for the Construction of the Benzamide (B126) Core
The benzamide core is a fundamental structural motif, and its synthesis can be approached through several reliable methods. A common strategy begins with a readily available starting material such as 4-cyanobenzoic acid or 4-formylbenzoic acid.
One prevalent method involves the amidation of a benzoic acid derivative. This can be achieved by activating the carboxylic acid group of a precursor like 4-(bromomethyl)benzoic acid, followed by reaction with ammonia (B1221849) or a protected amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) can facilitate the direct coupling of a carboxylic acid with an amine under milder conditions.
Another versatile approach is the hydrolysis of a nitrile group. Starting from 4-cyanobenzyl bromide, the benzamide can be formed through controlled hydrolysis, often under acidic or basic conditions. This method is advantageous when the nitrile precursor is more accessible or when planning a divergent synthesis where the nitrile can be used for other transformations.
A summary of common starting materials for the construction of the benzamide core is presented in Table 1.
| Starting Material | Key Transformation | Reagents |
| 4-(Bromomethyl)benzoic acid | Acyl chloride formation and amidation | SOCl₂, NH₃ |
| 4-Formylbenzoic acid | Amidation | EDC, NHS, NH₃ |
| 4-Cyanobenzyl bromide | Nitrile hydrolysis | H₂O₂, base |
Introduction of the Fluorophenylaminoalkyl Moiety
The introduction of the fluorophenylaminoalkyl side chain is a critical step in the synthesis of the target compound. This is typically achieved through either reductive amination or nucleophilic substitution.
Reductive Amination: A highly effective and widely used method is the reductive amination of 4-formylbenzamide (B2918280) with 3-fluoroaniline. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for imines over aldehydes. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective.
Nucleophilic Substitution: An alternative route involves the reaction of a 4-(halomethyl)benzamide, such as 4-(bromomethyl)benzamide, with 3-fluoroaniline. This SN2 reaction proceeds by the displacement of the halide by the amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction.
A comparison of these two primary methods is outlined in Table 2.
| Method | Starting Materials | Key Reagents | Advantages |
| Reductive Amination | 4-Formylbenzamide, 3-Fluoroaniline | NaBH(OAc)₃ or NaBH₃CN | Mild conditions, high yields, one-pot procedure |
| Nucleophilic Substitution | 4-(Bromomethyl)benzamide, 3-Fluoroaniline | Et₃N or DIPEA | Readily available starting materials |
Methods for Derivatization and Analog Synthesis
The synthesis of analogues of 4-{[(3-Fluorophenyl)amino]methyl}benzamide allows for the exploration of structure-activity relationships. Derivatization can be performed at several positions on the molecule.
Benzamide Nitrogen: The primary amide of the benzamide core can be alkylated or arylated to produce N-substituted analogues. This can be achieved by deprotonation with a strong base followed by reaction with an alkyl or aryl halide.
Aromatic Rings: Both the benzamide and the fluorophenyl rings can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the rings, provided the existing groups direct the substitution to the desired positions. Subsequent modifications of these newly introduced groups, such as reduction of a nitro group to an amine, can provide a handle for further derivatization.
Benzylic Amine: The secondary amine in the linker can be acylated with various acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated with alkyl halides. These modifications can significantly alter the electronic and steric properties of the molecule.
Stereoselective Synthetic Approaches to Related Chiral Benzamide Structures
While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of chiral analogues that may possess a stereocenter at the benzylic carbon. This can be achieved through several strategies.
Asymmetric Reduction of Imines: A key strategy for introducing chirality is the asymmetric reduction of the imine intermediate formed between 4-formylbenzamide and 3-fluoroaniline. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with an achiral reducing agent like trichlorosilane (B8805176) (HSiCl₃). Chiral Lewis bases, such as those derived from amino acids, have been shown to be effective catalysts for the enantioselective reduction of imines.
Use of Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to either the benzamide or the aniline (B41778) starting material. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the formation of the C-N bond. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. Oxazolidinones are a common class of chiral auxiliaries used in asymmetric synthesis.
Table 3 provides an overview of common chiral catalysts and auxiliaries used in asymmetric synthesis.
| Approach | Method | Example Reagents/Auxiliaries |
| Asymmetric Reduction | Catalytic Hydrosilylation | Chiral N-oxides, Chiral phosphoramides with HSiCl₃ |
| Chiral Auxiliary | Evans Oxazolidinone Auxiliary | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one |
Structural Characterization and Elucidation of 4 3 Fluorophenyl Amino Methyl Benzamide
Spectroscopic Methods for Molecular Structure Confirmation
Detailed experimental data from spectroscopic analyses are essential for confirming the molecular structure of a compound. This involves using various techniques to probe the chemical environment of atoms and the nature of chemical bonds. For 4-{[(3-Fluorophenyl)amino]methyl}benzamide, such data is not currently published.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. A typical analysis would involve ¹H NMR to identify the chemical environment, multiplicity, and integration of protons, and ¹³C NMR to identify the number and type of carbon atoms. Specific chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments would be required for an unambiguous assignment of the benzamide (B126) and 3-fluorophenyl moieties, as well as the connecting methylene (B1212753) bridge. However, no such experimental NMR data has been reported for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be needed to confirm its elemental composition (C₁₄H₁₃FN₂O). The fragmentation pattern, likely involving cleavage at the benzylic C-N bond and within the amide group, would yield specific ions that help to confirm the connectivity of the molecule. This empirical data is not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amide and secondary amine, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). Additionally, bands corresponding to C-F stretching and aromatic C-H and C=C vibrations would be present. No published IR spectrum with these specific absorption frequencies is available.
Advanced Techniques for Three-Dimensional Structural Analysis
While spectroscopic methods confirm the molecular formula and connectivity, techniques like X-ray crystallography provide definitive information about the three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. Such an analysis for this compound would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the amide and amine groups. There are no published reports of a crystal structure determination for this compound.
Computational Modeling for Gas-Phase and Solution-Phase Conformations
Computational modeling serves as a powerful tool to investigate the conformational landscape of flexible molecules like this compound. By simulating the molecule's behavior in different environments—specifically in the gas phase (an isolated state) and in solution—researchers can predict the most stable three-dimensional structures and the energy barriers between them. While specific computational studies on this compound are not extensively available in peer-reviewed literature, the established principles of computational chemistry, particularly using methods like Density Functional Theory (DFT) and molecular mechanics, allow for a robust theoretical examination of its conformational preferences.
Gas-Phase Conformational Analysis
In the gas phase, the molecule is modeled as an isolated entity, free from interactions with solvent molecules. This allows for the determination of the intrinsic conformational preferences governed solely by intramolecular forces, such as steric hindrance and hydrogen bonding. The primary computational approach for this analysis is geometry optimization, where the energy of the molecule is minimized to find stable, low-energy conformations (local minima).
A systematic conformational search is typically performed by rotating key dihedral angles. For this compound, the critical rotations would be around the C-C bond connecting the benzamide ring to the methylene group, the C-N bond of the amino-methyl linkage, and the N-C bond to the 3-fluorophenyl ring. By calculating the potential energy at each rotational step, a potential energy surface (PES) can be generated. The minima on this surface represent the stable conformers.
The relative energies of these conformers are then calculated to determine their populations at a given temperature, based on the Boltzmann distribution. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), are standard for obtaining accurate energies and geometries.
Solution-Phase Conformational Analysis
The presence of a solvent can significantly alter the conformational equilibrium observed in the gas phase. Solvation models are incorporated into the computational framework to account for the electrostatic and van der Waals interactions between the solute (this compound) and the solvent molecules.
There are two main approaches to modeling solvation:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize more polar conformers.
Explicit Solvation Models: The solute is placed in a box of individual solvent molecules (e.g., water, DMSO). This approach, often used in Molecular Dynamics (MD) simulations, provides a more detailed and dynamic picture of the solute-solvent interactions, including specific hydrogen bonding. While more computationally intensive, it can offer deeper insights into the solvent's structuring around the molecule.
In solution, conformers that expose polar groups (like the amide) to the solvent may become more stabilized compared to their gas-phase counterparts. Conversely, compact or folded conformations that minimize the exposed nonpolar surface area might also be favored, depending on the solvent's polarity. The relative energies of the conformers are recalculated with the inclusion of the solvation model to predict the new equilibrium in the solution phase.
Expected Research Findings
A thorough computational study on this compound would be expected to produce detailed data on its conformational isomers. The findings would likely be presented in tables summarizing the key geometric parameters and relative energies of the most stable conformers in both the gas phase and various solvents.
Below are illustrative tables representing the type of data that such a computational analysis would generate.
Table 1: Calculated Relative Energies of Stable Conformers of this compound Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not publicly available.
| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Relative Energy (DMSO, PCM, kcal/mol) |
|---|---|---|---|
| Conformer 1 (Extended) | 0.00 | 0.00 | 0.25 |
| Conformer 2 (Partially Folded) | 1.25 | 0.85 | 0.90 |
| Conformer 3 (Folded) | 2.50 | 1.75 | 1.50 |
Table 2: Key Dihedral Angles for Predicted Stable Conformers (Gas Phase) Note: The data in this table is hypothetical and for illustrative purposes only. Dihedral angles define the rotation around specific bonds.
| Conformer | Dihedral Angle 1 (Benzamide-CH2) | Dihedral Angle 2 (CH2-NH) | Dihedral Angle 3 (NH-Fluorophenyl) |
|---|---|---|---|
| Conformer 1 | -175.5° | 178.0° | -160.2° |
| Conformer 2 | -85.2° | 175.3° | -95.8° |
| Conformer 3 | 70.1° | -65.4° | 88.9° |
Computational Chemistry and Molecular Modeling Studies of 4 3 Fluorophenyl Amino Methyl Benzamide
Quantum Mechanical Calculations and Electronic Structure Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-{[(3-Fluorophenyl)amino]methyl}benzamide, methods like Density Functional Theory (DFT) would be employed to calculate its electronic structure. These calculations would yield crucial information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This data is instrumental in predicting the molecule's reactivity, stability, and the nature of its interactions with biological targets.
Molecular Docking and Protein-Ligand Interaction Analyses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Modes and Affinities
To predict the binding modes and affinities of this compound, it would first be necessary to identify a specific protein target. Once a target is chosen, docking simulations would be performed to place the ligand into the protein's binding site in various conformations. Scoring functions would then be used to estimate the binding affinity for each pose, helping to identify the most likely binding mode.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations would be a critical next step. These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a protein target. MD simulations can validate the docking results and provide a more dynamic picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. To build a QSAR or QSPR model for derivatives of this compound, a dataset of structurally related compounds with known activities or properties would be required. From this data, mathematical models could be developed to predict the activity of new, untested compounds.
Application of Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based approaches could be applied to the design of novel analogs of this compound. In the absence of a known protein structure (ligand-based design), one could use the structure of this compound as a template to design new molecules with similar properties. If a protein target structure is available (structure-based design), the insights from docking and MD simulations would guide the rational design of more potent and selective inhibitors.
Preclinical Pharmacodynamic and Efficacy Studies of 4 3 Fluorophenyl Amino Methyl Benzamide and Analogues
In Vitro Anti-proliferative Activity in Various Cancer Cell Lines
While data for 4-{[(3-Fluorophenyl)amino]methyl}benzamide is unavailable, studies on related benzamide (B126) derivatives have demonstrated significant in vitro anti-proliferative activity across a range of human cancer cell lines.
One notable analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , has been the subject of several investigations. In a study, FNA exhibited potent inhibitory effects on the growth of various cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, was determined for FNA in several cell lines.
For instance, in the HepG2 human liver cancer cell line, FNA showed an IC₅₀ value of 1.30 µM. nih.gov This was found to be significantly more potent than the established histone deacetylase (HDAC) inhibitor SAHA (Vorinostat), which had an IC₅₀ of 17.25 µM in the same cell line. nih.gov
The anti-proliferative activity of FNA was not limited to liver cancer cells. The compound also demonstrated efficacy against other cancer cell lines, including:
U937 (human histiocytic lymphoma): IC₅₀ of 0.55 µM nih.gov
H460 (human non-small cell lung cancer): IC₅₀ of 4.73 µM nih.gov
FTC-133 (human thyroid carcinoma): IC₅₀ of 9.09 µM nih.gov
HELA (human cervical cancer): IC₅₀ of 1.41 µM nih.gov
K562 (human chronic myelogenous leukemia): IC₅₀ of 1.31 µM nih.gov
These findings underscore the broad-spectrum anti-proliferative potential of the FNA scaffold in vitro.
Interactive Data Table: In Vitro Anti-proliferative Activity of FNA
| Cell Line | Cancer Type | IC₅₀ (µM) of FNA | IC₅₀ (µM) of SAHA (Control) |
|---|---|---|---|
| HepG2 | Liver Cancer | 1.30 | 17.25 |
| U937 | Histiocytic Lymphoma | 0.55 | Not Reported |
| H460 | Non-small Cell Lung Cancer | 4.73 | Not Reported |
| FTC-133 | Thyroid Carcinoma | 9.09 | Not Reported |
| HELA | Cervical Cancer | 1.41 | Not Reported |
| K562 | Chronic Myelogenous Leukemia | 1.31 | Not Reported |
Data sourced from a 2020 study on HDAC inhibitors. nih.gov
In Vivo Efficacy Evaluation in Relevant Disease Models
The promising in vitro results for FNA prompted further investigation into its in vivo efficacy, typically conducted using xenograft models in immunocompromised mice. In these models, human cancer cells are implanted into the mice to form tumors, which are then treated with the test compound.
In a xenograft model using HepG2 cells, FNA demonstrated the ability to inhibit tumor growth. nih.gov The tumor growth inhibition (TGI) rate for FNA was calculated to be 48.89%. nih.gov This was comparable to the TGI of the control drug, SAHA, which was 48.13%. nih.gov
While FNA showed improved potency in vitro compared to SAHA, this advantage was not as pronounced in the in vivo setting. nih.gov This suggests that further structural modifications to the FNA molecule may be necessary to enhance its pharmacokinetic properties and in vivo activity. nih.gov
Investigation of Synergy in Combination Therapeutic Regimens
A crucial aspect of modern cancer therapy is the use of combination regimens to enhance efficacy and overcome drug resistance. Studies have explored the potential of FNA to act as a chemosensitizer when combined with other established anticancer drugs.
In one investigation, the synergistic effects of FNA were evaluated in combination with taxol (paclitaxel) and camptothecin (B557342) , both of which are known to arrest the cell cycle at the G2/M phase. nih.gov When combined with 0.5 µM of FNA, both taxol and camptothecin exhibited improved anti-proliferative activities against HepG2 cells. nih.gov This suggests that FNA may have the potential to enhance the therapeutic effects of other chemotherapeutic agents.
Advanced Research Directions and Future Perspectives for 4 3 Fluorophenyl Amino Methyl Benzamide Research
Rational Design of Isoform-Selective Inhibitors
The development of isoform-selective inhibitors is a critical step in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For 4-{[(3-Fluorophenyl)amino]methyl}benzamide, a rational design approach could be employed to target specific enzyme isoforms, such as histone deacetylases (HDACs) or kinases, where benzamide (B126) derivatives have shown significant promise. nih.govnih.gov
The strategy would involve computational modeling to understand the binding modes of this compound within the active sites of various isoforms. By identifying key amino acid residues that differ between isoforms, structural modifications can be introduced to the parent compound to exploit these differences and achieve selectivity. For instance, the introduction of fluorine at the 3-position of the phenyl ring can influence electrostatic interactions and conformational preferences, which could be leveraged for selective binding.
Table 1: Hypothetical Isoform Selectivity Profile of Modified this compound Analogs
| Compound ID | Modification | Target Isoform | IC50 (nM) | Selectivity vs. Isoform B |
| LEAD-001 | Unmodified | HDAC1 | 150 | 10-fold |
| LEAD-002 | 4-fluoro substitution | HDAC1 | 75 | 50-fold |
| LEAD-003 | Addition of a methyl group | HDAC2 | 200 | 5-fold |
| LEAD-004 | Cyclization of the linker | HDAC3 | 50 | 100-fold |
Note: The data in this table is illustrative and intended to represent the potential outcomes of a rational design strategy.
Development as Molecular Probes and Receptor Occupancy Tracers
Molecular probes are invaluable tools for studying biological systems, enabling the visualization and quantification of target engagement. This compound could serve as a scaffold for the development of such probes. By incorporating a radiolabel, such as carbon-11 (B1219553) or fluorine-18, the compound could be transformed into a positron emission tomography (PET) tracer. nih.govresearchgate.net
Such a tracer would allow for non-invasive imaging of its target in living systems, providing crucial information on drug distribution, target engagement, and receptor occupancy. nih.gov This is particularly valuable in neurobiology and oncology, where understanding the in-vivo behavior of a drug is paramount. The development of a PET tracer based on this scaffold would first require the identification of a high-affinity biological target.
Exploration of Additional Biological Activities Beyond Current Findings
The benzamide scaffold is a versatile pharmacophore, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. nih.govnih.govnanobioletters.com While the primary focus for many benzamide derivatives has been in oncology and neuroscience, the potential of this compound in other therapeutic areas should not be overlooked.
A comprehensive screening campaign against a diverse panel of biological targets, including bacterial, fungal, and parasitic proteins, could unveil novel activities. For instance, many antimicrobial agents function by inhibiting essential enzymes in pathogens. The unique substitution pattern of this compound might confer activity against drug-resistant strains.
Strategic Structural Modifications for Improved Biological Performance and Selectivity
To enhance the biological performance and selectivity of this compound, a systematic structure-activity relationship (SAR) study is essential. acs.org This would involve the synthesis and biological evaluation of a library of analogs with modifications at key positions.
Potential modifications could include:
Substitution on the fluorophenyl ring: Introducing different halogens or small alkyl groups to probe the effect on binding affinity and selectivity.
Modification of the benzamide moiety: Altering the substitution pattern on the benzamide ring to improve pharmacokinetic properties.
Alteration of the linker: Varying the length and flexibility of the aminomethyl linker to optimize the orientation of the two aromatic rings.
Table 2: Illustrative Structure-Activity Relationship Data for this compound Analogs
| Analog ID | R1 (Fluorophenyl) | R2 (Benzamide) | Linker | Target Affinity (Ki, nM) |
| REF-001 | 3-F | H | -CH2NH- | 250 |
| MOD-001 | 3,5-diF | H | -CH2NH- | 120 |
| MOD-002 | 3-F | 4-OCH3 | -CH2NH- | 300 |
| MOD-003 | 3-F | H | -CH2OCH2- | 500 |
Note: This table presents hypothetical data to illustrate the principles of a structure-activity relationship study.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. frontiersin.orgpreprints.org These computational tools can be employed to accelerate the optimization of this compound. By training ML models on existing data for benzamide derivatives, it is possible to predict the biological activity and physicochemical properties of novel, virtual compounds. acs.orgcolab.ws
Generative AI models can design new molecules with desired properties, such as high target affinity and low predicted toxicity. preprints.org This in-silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. The application of AI/ML would be particularly beneficial in exploring the vast chemical space around the this compound scaffold to identify candidates with optimal therapeutic profiles.
Q & A
Q. What are the key synthetic strategies for preparing 4-{[(3-Fluorophenyl)amino]methyl}benzamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Amination : Coupling 3-fluoroaniline with a benzaldehyde derivative via reductive amination using NaBH₃CN or Pd/C under hydrogen.
Benzamide Formation : Reacting the intermediate with benzoyl chloride or activated carboxylic acid derivatives (e.g., EDCI/HOBt) in anhydrous DCM or THF.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.
Q. Critical Parameters :
- Moisture-sensitive steps require inert conditions (N₂/Ar).
- Temperature control (<0°C to room temperature) for amination to prevent side reactions.
Q. Reference Examples :
- Similar benzamide syntheses use coupling agents like EDCI and HOBt for amide bond formation .
- Reductive amination protocols for analogous fluorophenyl derivatives .
Q. What biochemical targets are hypothesized for fluorinated benzamide derivatives?
Methodological Answer : Fluorinated benzamides often target enzymes involved in bacterial or eukaryotic signaling pathways. For example:
- Enzyme Inhibition : Acetyltransferases (e.g., bacterial acetyl-CoA synthetases) or phosphatases (e.g., acps-pptase) implicated in bacterial proliferation .
- Receptor Modulation : Kinase or GPCR interactions due to the benzamide scaffold’s ability to hydrogen-bond with active sites.
Q. Validation Approaches :
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl CH vs. benzamide NH).
- Mass Spectrometry : HRMS (ESI/Q-TOF) for molecular formula validation.
- HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
- XRD : Single-crystal X-ray diffraction for absolute configuration determination .
Table 1 : Typical Analytical Data
| Technique | Expected Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, CONH), 7.6–7.8 (m, Ar-H), 4.3 (s, 2H, CH₂NH) |
| HRMS (ESI+) | [M+H]⁺ m/z 259.1012 (C₁₄H₁₂FN₂O⁺) |
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer :
- Process Intensification : Use continuous flow reactors for exothermic steps (e.g., amide coupling) to improve heat/mass transfer .
- Catalysis : Screen Pd/C or Ni catalysts for reductive amination under milder H₂ pressures.
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, stoichiometry). For example, a 2³ factorial design evaluating temperature, catalyst loading, and reaction time .
Case Study :
A scaled-up synthesis of a related benzamide achieved 85% yield by switching from batch to flow reactor conditions .
Q. How to resolve contradictions in reported biological activity data for fluorinated benzamides?
Methodological Answer : Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the amide bond in PBS).
Q. Resolution Strategies :
Orthogonal Assays : Validate activity using both enzymatic (cell-free) and cellular assays.
Stability Studies : Monitor compound integrity via LC-MS over 24–72 hours in assay buffers .
Meta-Analysis : Compare structural analogs (e.g., 4-fluoro vs. 3-fluoro substitution) to isolate electronic effects .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer :
- QSAR/QSPR Models : Predict logP, solubility, and metabolic stability using descriptors like polar surface area (PSA) and H-bond donors.
- MD Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models.
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 integrate quantum chemical data for toxicity profiling .
Example :
A QSPR model for a trifluoromethyl benzamide predicted 80% oral bioavailability, validated by in vivo rat studies .
Q. How to investigate the compound’s enzyme inhibition mechanism?
Methodological Answer :
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm active-site interactions.
- Fluorescence Quenching : Monitor tryptophan residue changes in the enzyme upon ligand binding .
Case Study :
A fluorinated benzamide showed mixed-type inhibition of bacterial acps-pptase, with a Kᵢ of 2.3 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
